3-((5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-((5-(Benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic compound known for its diverse chemical properties and potential applications in various fields. This compound is characterized by a triazole ring fused with a benzothiazole moiety, linked by a benzylthio group. Its unique structure makes it a point of interest in medicinal chemistry and industrial applications.
Mechanism of Action
Mode of Action
Similar compounds have shown to interact with various cellular targets, leading to changes in cell morphology, induction of apoptosis, and cell cycle arrest .
Biochemical Pathways
The compound may affect multiple biochemical pathways due to its potential interactions with various cellular targets. The specific pathways and their downstream effects are currently unknown .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Similar compounds have demonstrated antitumor activities, suggesting potential cytotoxic effects .
Action Environment
Environmental factors such as pH, temperature, and presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step reactions:
Formation of the Triazole Ring: This can be achieved through a reaction between appropriate hydrazine derivatives and α-haloketones.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via a substitution reaction with benzyl halides and thiolates.
Formation of Benzothiazole Ring: This is generally synthesized through cyclization reactions involving ortho-amino thiophenols and carbonyl compounds.
Final Coupling: The triazole and benzothiazole intermediates are then coupled under appropriate conditions, often utilizing condensation or cyclization reactions.
Industrial Production Methods: Industrial synthesis may employ high-throughput methods, including automated continuous flow systems to achieve better yields and purity. The use of catalytic processes and optimization of reaction parameters, such as temperature and pH, is crucial to enhance the efficiency of industrial-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can undergo oxidation reactions leading to sulfoxides or sulfones, primarily using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitutions can occur on the benzyl and thiazole moieties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides (for nucleophilic substitution), Lewis acids (for electrophilic substitution).
Major Products Formed:
Oxidation leads to sulfoxides and sulfones.
Reduction forms dihydro derivatives.
Substitution can result in various functionalized derivatives, depending on the reagent used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and novel materials.
Biology: Involved in studies related to enzyme inhibition and interaction with biological macromolecules.
Medicine: Potential therapeutic agent, especially in anti-cancer, anti-inflammatory, and antimicrobial research due to its interaction with biological targets.
Industry: Utilized in the development of advanced materials, including specialty polymers and catalysts.
Comparison with Similar Compounds
3-Methyl-4H-1,2,4-triazole
Benzothiazole-2-thiol
Benzyl thiazolyl amine
Each of these compounds shares structural similarities but lacks the specific functional groups that confer the unique properties of 3-((5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one.
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Properties
IUPAC Name |
3-[(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS2/c1-21-16(11-22-14-9-5-6-10-15(14)25-18(22)23)19-20-17(21)24-12-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLSHQSTKRFTMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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